molecular formula C26H38O4 B131416 Desoxycorticosterone pivalate CAS No. 808-48-0

Desoxycorticosterone pivalate

Cat. No.: B131416
CAS No.: 808-48-0
M. Wt: 414.6 g/mol
InChI Key: VVOIQBFMTVCINR-WWMZEODYSA-N
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Description

Desoxycorticosterone pivalate is a synthetic mineralocorticoid hormone and an analog of desoxycorticosterone. It is primarily used in veterinary medicine to treat conditions such as Addison’s disease in dogs. The compound is known for its prolonged duration of action and is typically administered via intramuscular injection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desoxycorticosterone pivalate is synthesized through the esterification of 11-deoxycorticosterone with pivalic acid. The reaction involves the use of an acid catalyst to facilitate the formation of the ester bond between the hydroxyl group of 11-deoxycorticosterone and the carboxyl group of pivalic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is typically carried out in a solvent such as methanol or acetone, with the addition of an acid catalyst to enhance the reaction rate. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Desoxycorticosterone pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desoxycorticosterone pivalate has a wide range of scientific research applications, including:

Mechanism of Action

Desoxycorticosterone pivalate exerts its effects by binding to the mineralocorticoid receptor in the cytoplasm. This binding forms a steroid-receptor complex that translocates to the nucleus, where it interacts with chromatin to initiate the transcription of specific genes. These genes are involved in the regulation of electrolyte balance, leading to increased sodium retention and potassium excretion .

Comparison with Similar Compounds

  • Desoxycorticosterone acetate
  • Fludrocortisone acetate
  • Aldosterone

Comparison: Desoxycorticosterone pivalate is unique in its prolonged duration of action compared to other mineralocorticoids. While desoxycorticosterone acetate and fludrocortisone acetate are also used to treat adrenal insufficiency, this compound offers the advantage of less frequent dosing due to its extended release properties. Aldosterone, on the other hand, is a naturally occurring mineralocorticoid with a shorter half-life and is not typically used in therapeutic applications .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-WWMZEODYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046036
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

808-48-0
Record name Desoxycorticosterone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Desoxycorticosterone pivalate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxycortone pivalate
Source European Chemicals Agency (ECHA)
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Record name DESOXYCORTICOSTERONE PIVALATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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